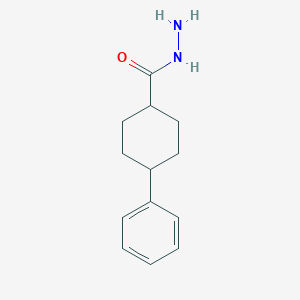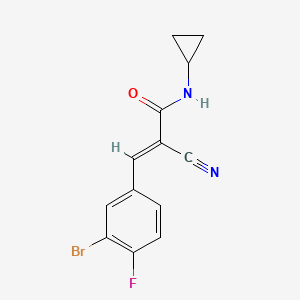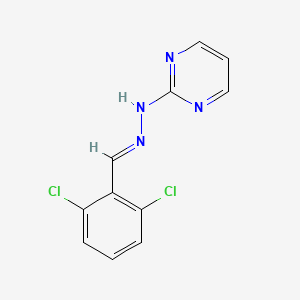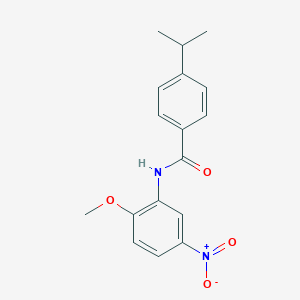![molecular formula C14H17ClN2O3 B5732312 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide, also known as CPPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAC is a piperidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to exert its anti-tumor activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its ability to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit low toxicity, making it a promising candidate for further research. However, one of the limitations of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide and its potential therapeutic applications. Other future directions include the development of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide analogs with improved solubility and the investigation of the potential use of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide in combination with other anti-cancer agents.
Métodos De Síntesis
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorophenol with acetic anhydride to form 2-chloroacetophenone, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Another method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in scientific research. One of the primary areas of research for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is its anti-tumor activity. 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFQTUVMBDPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenoxy)acetyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)





![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)